(S,S)-ANDEN-Phenyl Trost Ligand,(+)-(11S,12S)Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-
(S,S)-ANDEN-Phenyl Trost Ligand,(+)-(11S,12S)Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-
Brand Name:
Vulcanchem
CAS No.:
138517-65-4
VCID:
VC0173378
InChI:
InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1
SMILES:
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Molecular Formula:
C54H42N2O2P2
Molecular Weight:
812.9 g/mol
(S,S)-ANDEN-Phenyl Trost Ligand,(+)-(11S,12S)Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10-
CAS No.: 138517-65-4
Main Products
VCID: VC0173378
Molecular Formula: C54H42N2O2P2
Molecular Weight: 812.9 g/mol
CAS No. | 138517-65-4 |
---|---|
Product Name | (S,S)-ANDEN-Phenyl Trost Ligand,(+)-(11S,12S)Bis[2′-(diphenylphosphino)benzamido]-9,10-dihydro-9,10- |
Molecular Formula | C54H42N2O2P2 |
Molecular Weight | 812.9 g/mol |
IUPAC Name | 2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide |
Standard InChI | InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1 |
Standard InChIKey | BEKZNCOFLFMFHP-VRNAFJHGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 |
PubChem Compound | 11007328 |
Last Modified | Nov 11 2021 |
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